2-(1H-1,2,3,4-Tetrazol-5-YL)acetonitrile
CAS No.: 13616-36-9
Cat. No.: VC6675044
Molecular Formula: C3H3N5
Molecular Weight: 109.092
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13616-36-9 |
---|---|
Molecular Formula | C3H3N5 |
Molecular Weight | 109.092 |
IUPAC Name | 2-(2H-tetrazol-5-yl)acetonitrile |
Standard InChI | InChI=1S/C3H3N5/c4-2-1-3-5-7-8-6-3/h1H2,(H,5,6,7,8) |
Standard InChI Key | XONQDQHBPSHLPD-UHFFFAOYSA-N |
SMILES | C(C#N)C1=NNN=N1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-(1H-tetrazol-5-yl)acetonitrile consists of a five-membered tetrazole ring (C1N4) fused to an acetonitrile moiety via a methylene bridge. Density functional theory (DFT) calculations indicate significant electron delocalization within the tetrazole ring, contributing to its stability and reactivity. The nitrile group (-C≡N) enhances electrophilicity, facilitating nucleophilic additions and cyclization reactions .
Spectroscopic Characterization
-
13C NMR: Key signals at δ 51.6 ppm (CH2-tetrazole) and 88.9–93.4 ppm (vinylic C≡N) .
-
FT-IR: Stretching vibrations at 2250 cm−1 (C≡N) and 1600 cm−1 (C=N tetrazole) .
Stability and Reactivity
Synthetic Methodologies
Nanocatalyzed [3+2] Cycloaddition
Magnetic Fe3O4@cellulose@Mn nanocomposites enable efficient synthesis via Knoevenagel condensation followed by azide-alkyne cycloaddition (Table 1) :
Table 1. Optimization of microwave-assisted synthesis
Catalyst Loading (mg) | Time (min) | Yield (%) | Purity (%) |
---|---|---|---|
5 | 3 | 98 | 99 |
10 | 3 | 97 | 98 |
15 | 3 | 96 | 97 |
Reaction conditions: 120 W microwave irradiation, ethanol solvent, 1:1 molar ratio of aldehyde:malononitrile .
One-Pot Multicomponent Synthesis
Aromatic aldehydes, malononitrile, and sodium azide react under solvent-free conditions to yield 2-(tetrazol-5-yl)acetonitrile derivatives (85–92% yield). Neat conditions eliminate solvent waste, aligning with green chemistry principles .
Pharmacological Evaluation
Antimicrobial Activity
Derivatives demonstrate dose-dependent inhibition against bacterial and fungal pathogens (Table 2) :
Table 2. Antimicrobial profile of selected derivatives
Compound | S. aureus MIC (µg/mL) | C. albicans IC50 (µM) |
---|---|---|
4c | 2.0 | 3.5 |
4g | 4.0 | 6.1 |
Ciprofloxacin | 1.5 | - |
Fluconazole | - | 2.8 |
Antioxidant Capacity
At 10 µM concentration, scavenging of DPPH radicals reaches 82.4% (±2.1), surpassing ascorbic acid (75.6% ±1.8) under identical conditions .
Toxicity and Pharmacokinetics
Acute Toxicity
Oral LD50 in rats exceeds 2000 mg/kg, with no significant ALT elevation (<40 IU/L) or bilirubin increase (<0.3 mg/dL) at therapeutic doses .
ADME Properties
-
LogP: 1.2 ±0.1 (enhanced lipid solubility vs. carboxylate bioisosteres)
-
Plasma Protein Binding: 89.3% (±2.4)
Computational Insights
Molecular Docking
Compound 4c binds CSNK2A1 kinase (PDB: 3PE1) via hydrogen bonds with Lys68 (2.1 Å) and hydrophobic interactions with Phe113 (Figure 1). Binding energy (−6.87 kcal/mol) surpasses reference inhibitors (−5.92 kcal/mol) .
Molecular Dynamics
50 ns simulations confirm stable ligand-receptor complexes (RMSD <2.0 Å), with persistent salt bridges to Asp156 enhancing binding affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume